

# Thymol Blue chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thymol Blue*  
Cat. No.: *B033927*

[Get Quote](#)

An In-depth Technical Guide to **Thymol Blue**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and experimental analysis of **thymol blue**, a vital pH indicator in various scientific applications.

## Chemical Structure and Identification

**Thymol blue**, also known as thymolsulfonphthalein, is a brownish-green or reddish-brown crystalline powder.<sup>[1]</sup> Its chemical structure is based on a triphenylmethane framework, specifically a sulfonphthalein dye.

IUPAC Name: 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)phenol] S,S-dioxide<sup>[2]</sup>

Chemical Structure:

Caption: Chemical structure of **Thymol Blue**.

## Physicochemical Properties

**Thymol blue** is characterized by the following quantitative properties:

| Property              | Value                                                           |
|-----------------------|-----------------------------------------------------------------|
| Molecular Formula     | C <sub>27</sub> H <sub>30</sub> O <sub>5</sub> S <sup>[3]</sup> |
| Molecular Weight      | 466.59 g/mol <sup>[3]</sup>                                     |
| Melting Point         | 221-224 °C (decomposes) <sup>[4]</sup>                          |
| pKa <sub>1</sub>      | 1.65 <sup>[4]</sup>                                             |
| pKa <sub>2</sub>      | 8.90 <sup>[4]</sup>                                             |
| pH Transition Range 1 | pH 1.2 (red) to pH 2.8 (yellow) <sup>[2]</sup>                  |
| pH Transition Range 2 | pH 8.0 (yellow) to pH 9.2 (blue) <sup>[2]</sup>                 |
| Solubility in Water   | Insoluble <sup>[5]</sup>                                        |
| Solubility in Alcohol | Soluble <sup>[5]</sup>                                          |
| CAS Number            | 76-61-9 <sup>[3]</sup>                                          |

## Experimental Protocols

### Determination of Melting Point

The melting point of **thymol blue** can be determined using a standard melting point apparatus.

Methodology:

- A small, dry sample of **thymol blue** is finely crushed and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 10-20 °C per minute initially.
- Within 20 °C of the expected melting point (around 221 °C), the heating rate is reduced to 1-2 °C per minute.
- The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

## Spectrophotometric Determination of pKa

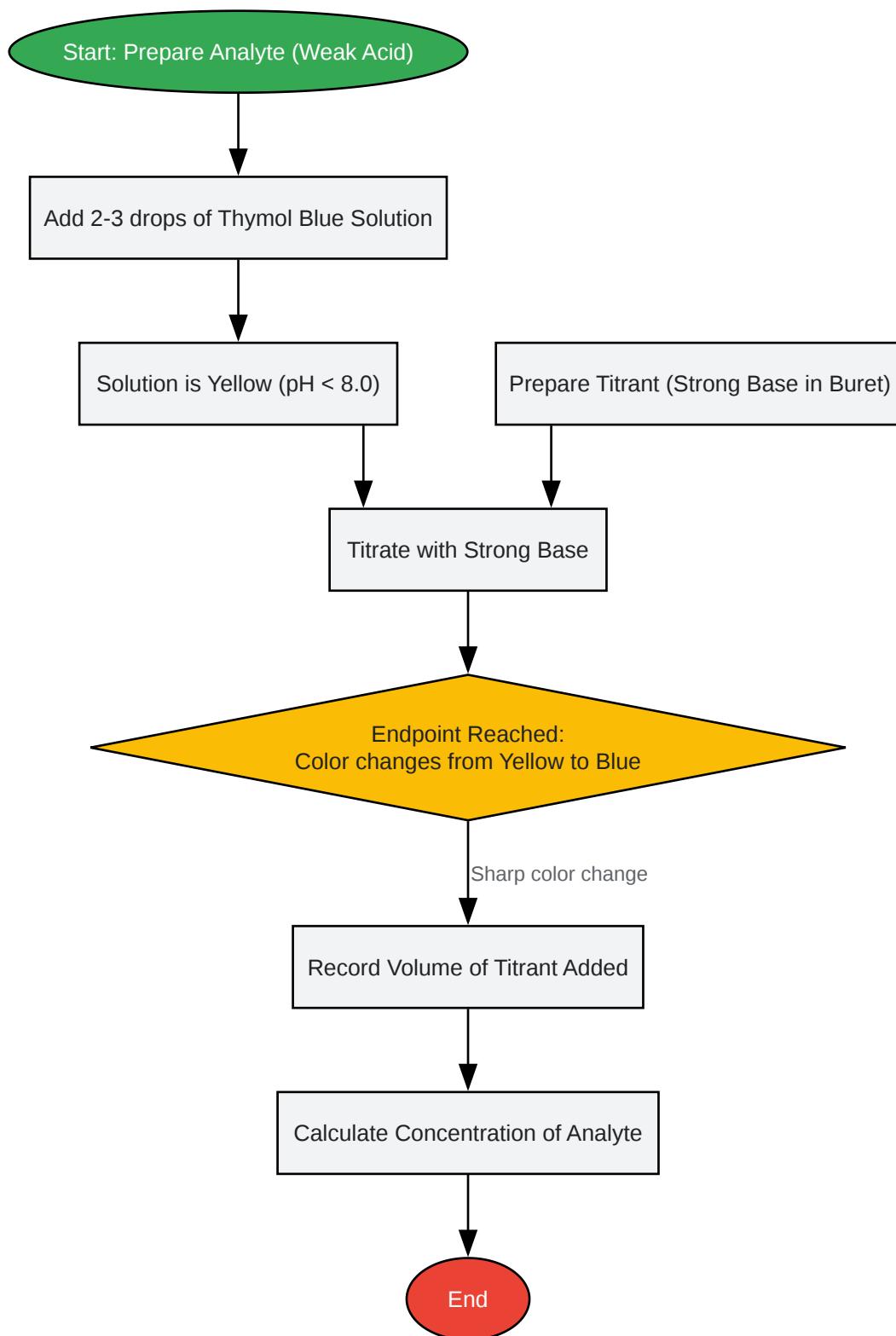
The acid dissociation constants (pKa) of **thymol blue** can be accurately determined using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the acidic and basic forms of the indicator.

Methodology:

- Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa ranges (pH 1-3 and pH 8-10) are prepared.
- Preparation of **Thymol Blue** Stock Solution: A stock solution of **thymol blue** is prepared by dissolving a known mass of the indicator in ethanol.
- Sample Preparation: A constant aliquot of the **thymol blue** stock solution is added to a series of volumetric flasks, and each is diluted to the mark with a different buffer solution.
- Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelengths of maximum absorbance for the acidic and basic forms. For **thymol blue**, these are approximately 430 nm (yellow) and 594 nm (blue).<sup>[4]</sup>
- Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the concentrations of the basic and acidic forms is determined from the absorbance measurements.

## Logical Relationships and Workflows

### pH-Dependent Color Change Mechanism

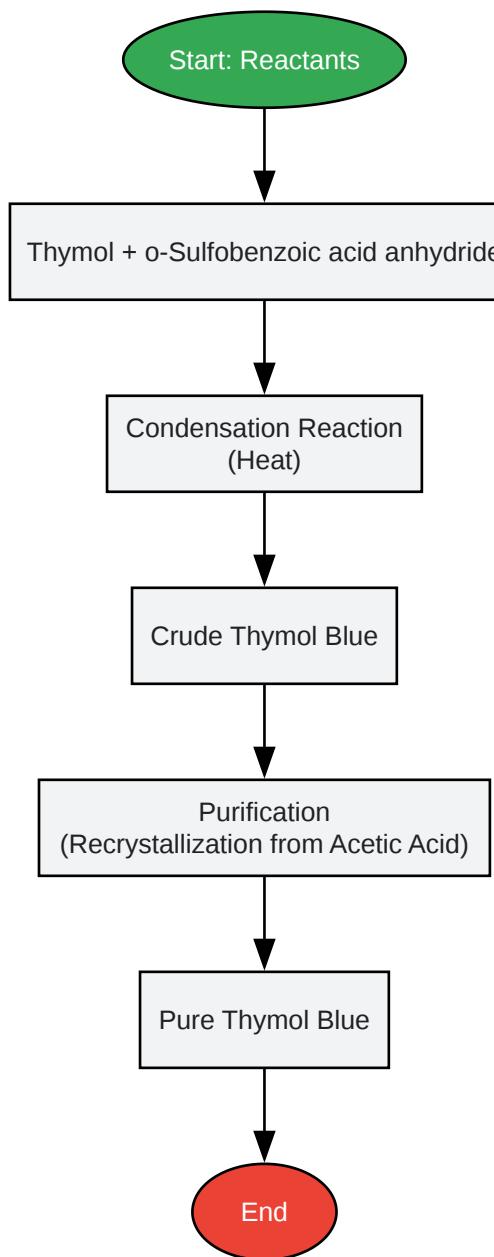

**Thymol blue** is a diprotic acid, meaning it can donate two protons. This results in three different forms, each with a distinct color, existing in equilibrium. The transitions between these forms are governed by the pH of the solution.

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of **Thymol Blue**.

## Experimental Workflow for Acid-Base Titration

**Thymol blue** is frequently used as an indicator in acid-base titrations. The following workflow outlines its use in the titration of a weak acid with a strong base.




[Click to download full resolution via product page](#)

Caption: Workflow for acid-base titration using **Thymol Blue**.

## Synthesis of Thymol Blue

**Thymol blue** is synthesized from thymol and o-sulfonylbenzoic acid anhydride.



[Click to download full resolution via product page](#)

Caption: Simplified synthesis workflow of **Thymol Blue**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja00226a010)
- 2. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/ja00226a010)
- 3. Determination of pK(a)'s for thymol blue in aqueous medium: evidence of dimer formation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. Thymol Blue | 76-61-9 [\[chemicalbook.com\]](https://www.chemicalbook.com/Chemical-Properties-Of-Thymol-Blue-76-61-9.cfm)
- 5. Thymol blue - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Thymol_blue)
- To cite this document: BenchChem. [Thymol Blue chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033927#thymol-blue-chemical-structure-and-properties\]](https://www.benchchem.com/product/b033927#thymol-blue-chemical-structure-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)